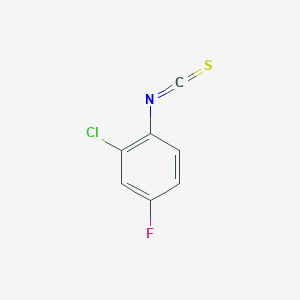

2-Chloro-4-fluoro-1-isothiocyanatobenzene

Beschreibung

BenchChem offers high-quality 2-Chloro-4-fluoro-1-isothiocyanatobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-1-isothiocyanatobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFVJADZDGFVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373953 | |

| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362601-84-1 | |

| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-1-isothiocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-1-isothiocyanatobenzene is a key building block in medicinal chemistry and drug discovery. Its utility lies in the reactive isothiocyanate group, which readily participates in the formation of thiourea derivatives through reactions with primary and secondary amines. This reactivity makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds. The presence of both chloro and fluoro substituents on the benzene ring further allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability in the resulting molecules. This guide provides a comprehensive overview of the primary synthetic pathway to 2-Chloro-4-fluoro-1-isothiocyanatobenzene, detailing the underlying chemistry, experimental protocols, and key considerations for its successful preparation.

Core Synthesis Pathway: From Amine to Isothiocyanate

The most direct and widely employed method for the synthesis of 2-Chloro-4-fluoro-1-isothiocyanatobenzene involves the conversion of the corresponding primary amine, 2-chloro-4-fluoroaniline, using a thiocarbonylating agent. Among the available reagents, thiophosgene (CSCl₂) is a common choice for this transformation.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino group of 2-chloro-4-fluoroaniline on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, facilitated by a base, to yield the isothiocyanate product. The overall transformation is a robust and generally high-yielding process.

Figure 1: General reaction mechanism for the synthesis of an aryl isothiocyanate from a primary amine and thiophosgene.

Synthesis of the Starting Material: 2-Chloro-4-fluoroaniline

The availability of the starting material, 2-chloro-4-fluoroaniline, is crucial. A common synthetic route to this precursor involves the reduction of 2-chloro-4-fluoronitrobenzene.

Experimental Protocol: Synthesis of 2-Chloro-4-fluoroaniline

This protocol describes the reduction of 2-chloro-4-fluoronitrobenzene using catalytic hydrogenation.

Materials:

-

2-Chloro-4-fluoronitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a hydrogenation vessel, dissolve 2-chloro-4-fluoronitrobenzene (1 equivalent) in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Seal the vessel and purge it with an inert gas before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-4-fluoroaniline.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Primary Synthesis of 2-Chloro-4-fluoro-1-isothiocyanatobenzene

The following is a general, yet detailed, protocol for the synthesis of the target molecule using thiophosgene.

Experimental Protocol

Materials:

-

2-Chloro-4-fluoroaniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

A base (e.g., Triethylamine (Et₃N) or saturated aqueous sodium bicarbonate solution)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-chloro-4-fluoroaniline (1.0 equivalent) in dichloromethane.

-

Add a base to the solution. If using an organic base like triethylamine, add approximately 2.2 equivalents. If using a biphasic system, add an equal volume of saturated aqueous sodium bicarbonate solution.

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the cooled mixture. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, if a biphasic system was used, separate the organic layer. If an organic base was used, wash the reaction mixture sequentially with water, dilute hydrochloric acid (to remove excess triethylamine), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-4-fluoro-1-isothiocyanatobenzene.

Purification

The crude product can be purified by one of the following methods:

-

Distillation under reduced pressure: This is a suitable method for purifying liquid isothiocyanates. The boiling point of 2-Chloro-4-fluoro-1-isothiocyanatobenzene is reported to be 115-117 °C at 11 mmHg[1].

-

Column chromatography: For smaller scale reactions or to achieve higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is effective.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Chloro-4-fluoro-1-isothiocyanatobenzene | C₇H₃ClFNS | 187.62 | 115-117 (at 11 mmHg)[1] |

Alternative Synthesis Pathway: The Use of Carbon Disulfide

An alternative and often greener approach to the synthesis of isothiocyanates involves the use of carbon disulfide (CS₂) in a two-step, one-pot reaction. This method avoids the use of the highly toxic and volatile thiophosgene.

Reaction Mechanism

The primary amine first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurating agent to eliminate a sulfur atom and form the isothiocyanate.

Figure 2: General reaction mechanism for the synthesis of an aryl isothiocyanate using carbon disulfide.

Experimental Protocol (General)

This protocol outlines a general procedure for the synthesis of aryl isothiocyanates using carbon disulfide.

Materials:

-

2-Chloro-4-fluoroaniline

-

Carbon disulfide (CS₂)

-

A base (e.g., triethylamine, sodium hydroxide, or potassium carbonate)

-

A desulfurizing agent (e.g., tosyl chloride, ethyl chloroformate, or an oxidizing agent)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or water)

Procedure:

-

Dissolve 2-chloro-4-fluoroaniline (1 equivalent) and a base (e.g., triethylamine, 2-3 equivalents) in a suitable solvent.

-

Slowly add carbon disulfide (1.1-1.5 equivalents) to the solution at room temperature or below.

-

Stir the mixture for a period to allow for the formation of the dithiocarbamate salt.

-

Add the desulfurizing agent to the reaction mixture. The choice of agent and reaction conditions will vary. For example, if using tosyl chloride, the reaction is often rapid at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, perform an appropriate work-up, which may involve washing with water and brine, followed by drying of the organic layer.

-

Concentrate the solvent under reduced pressure and purify the crude product as described previously (distillation or column chromatography).

Safety Considerations

-

Thiophosgene is highly toxic, volatile, and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Carbon disulfide is highly flammable and toxic. It should be handled with care in a well-ventilated area, away from ignition sources.

-

2-Chloro-4-fluoroaniline and 2-Chloro-4-fluoro-1-isothiocyanatobenzene should be handled with care as they are potentially hazardous. Avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis of 2-Chloro-4-fluoro-1-isothiocyanatobenzene is a critical process for accessing a range of important molecules in drug discovery and materials science. The thiophosgene-based method is a well-established and efficient route, while the carbon disulfide method offers a safer alternative. The choice of method will depend on the scale of the reaction, available resources, and safety considerations. By following the detailed protocols and considering the key chemical principles outlined in this guide, researchers can confidently and safely prepare this valuable synthetic intermediate.

References

-

MySkinRecipes. 2-Chloro-1-fluoro-4-isothiocyanatobenzene. [Link]

- Google Patents.

-

ResearchGate. ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

-

ResearchGate. Synthesis and Application of 1-[18F]Fluoro-4-isothiocyanatobenzene for Radiofluorination of Peptides in Aqueous Medium | Request PDF. [Link]

-

ResearchGate. Synthesis and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Request PDF. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-fluoro-1-isothiocyanatobenzene: Nomenclature, Synthesis, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-1-isothiocyanatobenzene, a key building block in modern medicinal chemistry. We will delve into its nuanced nomenclature, explore its synthesis and reactivity, and highlight its critical role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory application.

Navigating the Nomenclature: Isomers and Identifiers

A critical first step in working with any chemical entity is to establish its precise identity. In the case of "2-Chloro-4-fluoro-1-isothiocyanatobenzene," careful attention to nomenclature is paramount due to the potential for isomeric ambiguity. The substitution pattern on the benzene ring is key to its reactivity and subsequent application.

While the name "2-Chloro-4-fluoro-1-isothiocyanatobenzene" specifies a particular arrangement, it is crucial to verify the identity of commercial materials, as related isomers are also available. For instance, the compound identified by CAS Number 137724-66-4 is often referred to as "2-Chloro-1-fluoro-4-isothiocyanatobenzene" or "3-Chloro-4-fluorophenyl isothiocyanate".[1][2] This underscores the importance of structural verification through analytical methods such as NMR spectroscopy.

For the purpose of this guide, we will focus on the chemical principles and applications that are broadly relevant to chlorofluorophenyl isothiocyanates, with specific data provided for known isomers where available.

Table 1: Core Identifiers for a Closely Related Isomer

| Identifier | Value | Source |

| Chemical Name | 2-Chloro-1-fluoro-4-isothiocyanatobenzene | MySkinRecipes[1] |

| CAS Number | 137724-66-4 | MySkinRecipes[1] |

| Molecular Formula | C₇H₃ClFNS | MySkinRecipes[1] |

| Molecular Weight | 187.62 g/mol | MySkinRecipes[1] |

| MDL Number | MFCD00060700 | MySkinRecipes[1] |

Physicochemical Properties and Handling

Understanding the physical and chemical properties of 2-Chloro-4-fluoro-1-isothiocyanatobenzene is essential for its safe handling, storage, and use in reactions.

Table 2: Physicochemical Data for 2-Chloro-1-fluoro-4-isothiocyanatobenzene (CAS 137724-66-4)

| Property | Value | Source |

| Boiling Point | 115-117 °C at 11 mmHg | MySkinRecipes[1] |

| Storage | Room temperature | MySkinRecipes[1] |

Isothiocyanates are known to be sensitive to moisture and can react with nucleophiles. Therefore, it is recommended to handle these reagents under an inert atmosphere and store them in a cool, dry place. Personal protective equipment, including gloves and safety glasses, should be worn at all times.

Synthesis of 2-Chloro-4-fluoro-1-isothiocyanatobenzene: A Two-Step Approach

The most common and efficient method for the synthesis of aryl isothiocyanates involves a two-step process starting from the corresponding aniline. In the case of 2-Chloro-4-fluoro-1-isothiocyanatobenzene, the precursor is 2-chloro-4-fluoroaniline.

Synthesis of the Precursor: 2-Chloro-4-fluoroaniline

The synthesis of 2-chloro-4-fluoroaniline can be achieved through various methods, including the reduction of a nitro group or through diazotization reactions. One common route involves the diazotization of a substituted aminotoluene followed by pyrolysis.

Conversion of 2-Chloro-4-fluoroaniline to the Isothiocyanate

The transformation of the aniline to the isothiocyanate is typically achieved by reaction with thiophosgene (CSCl₂). This reaction is a robust and widely used method for the preparation of a variety of isothiocyanates.

Sources

An In-depth Technical Guide to 2-Chloro-4-fluoro-1-isothiocyanatobenzene

Introduction

2-Chloro-4-fluoro-1-isothiocyanatobenzene is a halogenated aromatic isothiocyanate that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional molecular architecture—featuring a reactive isothiocyanate group, a chloro substituent, and a fluoro substituent on a benzene ring—provides a versatile platform for constructing complex molecular entities. The electrophilic carbon atom of the isothiocyanate moiety serves as a prime target for nucleophilic attack, enabling the facile formation of thiourea, thiocarbamate, and dithiocarbamate linkages. These linkages are prevalent in a wide array of biologically active compounds.

This guide provides an in-depth exploration of 2-Chloro-4-fluoro-1-isothiocyanatobenzene, covering its fundamental properties, synthesis, chemical reactivity, and significant applications. It is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's potential in designing next-generation pharmaceuticals and functional organic materials.

Core Physicochemical and Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. These parameters dictate storage conditions, solvent selection, and reaction setup. The key properties of 2-Chloro-4-fluoro-1-isothiocyanatobenzene are summarized below.

| Property | Value | Source |

| CAS Number | 137724-66-4 | [1] |

| Molecular Formula | C₇H₃ClFNS | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Boiling Point | 115-117 °C at 11 mmHg | [1] |

| MDL Number | MFCD00060700 | [1] |

Synthesis and Mechanistic Considerations

The most prevalent and industrially viable method for synthesizing aryl isothiocyanates is the reaction of the corresponding primary aniline with thiophosgene (CSCl₂) or a safer thiophosgene equivalent. This transformation is a cornerstone of industrial and laboratory-scale production.

The Thiophosgene Route: A Mechanistic Overview

The synthesis commences with the nucleophilic attack of the primary amine, 2-chloro-4-fluoroaniline, on the electrophilic carbon of thiophosgene. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), which serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction. The use of a base is critical; it prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. The reaction proceeds via a transient thiocarbamoyl chloride intermediate, which subsequently eliminates a second molecule of HCl to yield the final isothiocyanate product. Conducting the reaction at reduced temperatures (e.g., 0 °C to room temperature) is a standard precautionary measure to control the exothermicity and mitigate the high reactivity and toxicity of thiophosgene.[3]

Sources

The Unseen Workhorse: A Technical Guide to the Fundamental Reactivity of 2-Chloro-4-fluoro-1-isothiocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic introduction of specific functional groups is paramount to the successful design of novel therapeutics. Among the plethora of reactive intermediates, 2-chloro-4-fluoro-1-isothiocyanatobenzene has emerged as a crucial building block, prized for its predictable reactivity and its ability to readily form key structural motifs found in a variety of biologically active compounds. This guide provides an in-depth exploration of the fundamental reactivity of this versatile reagent, offering insights into its synthesis, core chemical transformations, and applications in the pharmaceutical sciences.

Physicochemical Properties and Handling

2-Chloro-4-fluoro-1-isothiocyanatobenzene is a halogenated aryl isothiocyanate. A clear understanding of its physical and chemical properties is essential for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 137724-66-4 | [1] |

| Molecular Formula | C₇H₃ClFNS | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| Boiling Point | 115-117 °C at 11 mmHg | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage | Room temperature, away from moisture | [1] |

Safety and Handling: Aryl isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory tract.[2] It is imperative to handle 2-chloro-4-fluoro-1-isothiocyanatobenzene in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Store the compound in a tightly sealed container in a cool, dry place to prevent degradation from moisture.[3]

Synthesis of 2-Chloro-4-fluoro-1-isothiocyanatobenzene

The most common and direct route to synthesizing 2-chloro-4-fluoro-1-isothiocyanatobenzene is from its corresponding aniline precursor, 2-chloro-4-fluoroaniline. Several methods are available for this transformation, with the choice of reagent often depending on factors such as scale, desired purity, and tolerance of functional groups.[4][5]

A widely employed method involves the use of thiophosgene or a thiophosgene equivalent. However, due to the high toxicity of thiophosgene, alternative, milder reagents are often preferred. One such method is the reaction of the aniline with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent.[4][5]

Exemplary Synthetic Protocol:

Step 1: Formation of the Dithiocarbamate Salt

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-fluoroaniline (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

-

Add a slight excess of a tertiary amine base, such as triethylamine (1.1 equivalents), to the solution.

-

Cool the mixture in an ice bath and slowly add carbon disulfide (1.1 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 1-2 hours, during which time the dithiocarbamate salt will precipitate.

Step 2: Desulfurization to the Isothiocyanate

-

To the suspension of the dithiocarbamate salt, add a desulfurizing agent. A common and effective reagent is tosyl chloride.[4]

-

The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure.

-

The crude 2-chloro-4-fluoro-1-isothiocyanatobenzene can be purified by vacuum distillation or column chromatography on silica gel.

Core Reactivity: A Hub for Nucleophilic Addition

The fundamental reactivity of 2-chloro-4-fluoro-1-isothiocyanatobenzene is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is highly susceptible to attack by a wide range of nucleophiles, making it a versatile synthon for the construction of various heterocyclic and acyclic structures. The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring further enhances the electrophilicity of the isothiocyanate carbon.[6]

Reaction with Primary Amines: The Gateway to Thioureas

The reaction of 2-chloro-4-fluoro-1-isothiocyanatobenzene with primary amines is a robust and highly efficient method for the synthesis of N,N'-disubstituted thioureas.[1][7] This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.[7] This initial addition is followed by a proton transfer to yield the stable thiourea product.

This reaction is of paramount importance in drug discovery, as the thiourea linkage is a common structural feature in many biologically active molecules.[1]

Reaction with Thiols: Formation of Dithiocarbamates

In a similar fashion to amines, thiols readily react with 2-chloro-4-fluoro-1-isothiocyanatobenzene to form dithiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isothiocyanate carbon.

Applications in Drug Development and Medicinal Chemistry

The utility of 2-chloro-4-fluoro-1-isothiocyanatobenzene in drug development stems from its ability to serve as a precursor to a wide array of heterocyclic compounds with diverse pharmacological activities. The thiourea derivatives formed from its reaction with amines are particularly valuable intermediates.

While specific drug molecules directly synthesized from 2-chloro-4-fluoro-1-isothiocyanatobenzene are not extensively documented in publicly available literature, the presence of the 2-chloro-4-fluorophenyl moiety is found in numerous patented compounds and clinical candidates. The chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its metabolic stability, lipophilicity, and binding affinity to target proteins.[8]

The isothiocyanate group itself is a key functional handle for the synthesis of various heterocycles, including thiazoles, triazoles, and benzimidazoles, which are prevalent scaffolds in medicinal chemistry.[6][9]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the chlorine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon of the isothiocyanate group is expected to appear in the range of δ 130-140 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and isothiocyanate groups. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 2100-2000 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group. Other characteristic bands will include C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 187, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Conclusion

2-Chloro-4-fluoro-1-isothiocyanatobenzene is a valuable and versatile reagent in organic synthesis, particularly within the realm of medicinal chemistry. Its well-defined reactivity, centered on the electrophilic nature of the isothiocyanate carbon, provides a reliable and efficient means of introducing the 2-chloro-4-fluorophenyl moiety and constructing thiourea and dithiocarbamate linkages. A thorough understanding of its synthesis, handling, and fundamental reactivity is crucial for any researcher aiming to leverage this powerful building block in the design and synthesis of novel, biologically active compounds.

References

Sources

- 1. 2-Chloro-1-fluoro-4-isothiocyanatobenzene [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloro-4-nitrophenyl isothiocyanate | C7H3ClN2O2S | CID 2757736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. rsc.org [rsc.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-4-fluoro-1-isothiocyanatobenzene from 2-chloro-4-fluoroaniline

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 2-chloro-4-fluoro-1-isothiocyanatobenzene, a crucial intermediate in medicinal chemistry and drug development.[1] The protocol outlines the reaction of 2-chloro-4-fluoroaniline with thiophosgene, a classic and efficient method for the formation of the isothiocyanate functional group. This document is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating experimental procedure, emphasizing the causality behind experimental choices, stringent safety protocols required for handling hazardous reagents, and detailed methods for product purification and characterization.

Introduction and Scientific Context

Isothiocyanates (ITCs) are a class of organic compounds characterized by the R–N=C=S functional group.[2] They are highly valued in synthetic chemistry for their versatile reactivity, particularly with nucleophiles like amines, which allows for the formation of thiourea derivatives.[1] This reactivity makes them indispensable building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][3] The target molecule, 2-chloro-4-fluoro-1-isothiocyanatobenzene, incorporates halogen atoms that can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making it a valuable intermediate for drug discovery programs.

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic synthesis. While various methods exist, the reaction of an amine with thiophosgene (CSCl₂) remains one of the most direct and widely utilized approaches.[4][5] This method is favored for its high efficiency and broad applicability. However, the extreme toxicity of thiophosgene necessitates a thorough understanding of the reaction mechanism and adherence to rigorous safety procedures.[5] This guide provides a detailed protocol that balances efficiency with safety, offering insights into reaction control, workup, and purification to ensure a high yield of the desired product.

Reaction Principle and Mechanism

The synthesis proceeds via the reaction of the primary amine, 2-chloro-4-fluoroaniline, with thiophosgene. The overall transformation involves the replacement of the two chlorine atoms of thiophosgene with the aniline nitrogen, forming the isothiocyanate group and two equivalents of hydrogen chloride (HCl).

Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic carbon atom of thiophosgene. This forms a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of a thiocarbamoyl chloride intermediate. This intermediate then undergoes another dehydrochlorination, facilitated by a base, to yield the final isothiocyanate product. The base is crucial as it neutralizes the HCl generated in each step, driving the equilibrium towards the product.

Caption: Reaction mechanism for isothiocyanate formation.

Critical Safety Protocols: Handling Thiophosgene

WARNING: Thiophosgene is an extremely toxic, volatile, and corrosive red liquid. It is harmful if swallowed, toxic if inhaled, and causes severe skin and eye irritation.[5][6] All operations involving thiophosgene must be conducted with stringent safety measures.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with a high flow rate to prevent any exposure to vapors.

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A full-facepiece respirator with appropriate cartridges for organic vapors and acid gases is mandatory.[7]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Viton® or laminate). Double-gloving is recommended.

-

Eye Protection: Chemical splash goggles and a face shield are required.[7]

-

Body Protection: A chemical-resistant apron or lab coat must be worn over personal clothing.[7]

-

-

Spill and Waste Management:

-

Have a spill kit ready. A solution of aqueous ammonia or sodium bicarbonate can be used to neutralize small spills.

-

All glassware and equipment contaminated with thiophosgene should be decontaminated by rinsing with a basic solution (e.g., 10% sodium hydroxide) before removal from the fume hood.

-

Liquid waste containing thiophosgene must be quenched by slow addition to a stirred, cold basic solution before being collected in a designated hazardous waste container.

-

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of thiophosgene.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. | Grade/Purity | Supplier | Notes |

| 2-Chloro-4-fluoroaniline | 367-21-5 | 145.56 g/mol | >98% | e.g., Sigma-Aldrich | Starting material |

| Thiophosgene (CSCl₂) | 463-71-8 | 114.98 g/mol | >97% | e.g., Sigma-Aldrich | Highly toxic reagent |

| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Anhydrous, >99.5% | e.g., Sigma-Aldrich | Base, HCl scavenger |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, >99.8% | e.g., Sigma-Aldrich | Reaction solvent |

| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A | In-house | For workup |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 g/mol | Reagent Grade | e.g., Fisher Scientific | For workup |

| Brine (sat. NaCl aq.) | 7647-14-5 | 58.44 g/mol | N/A | Prepared in-house | For workup |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Granular | e.g., VWR | Drying agent |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-4-fluoroaniline (7.28 g, 50.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) and triethylamine (12.1 g, 16.7 mL, 120.0 mmol, 2.4 equiv) to the flask. Stir the mixture until the aniline is completely dissolved.

-

Cooling: Cool the reaction flask to 0°C using an ice-water bath.

-

Thiophosgene Addition: In a separate, dry dropping funnel, prepare a solution of thiophosgene (6.32 g, 4.2 mL, 55.0 mmol, 1.1 equiv) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred aniline solution over a period of 30-45 minutes. Maintain the internal temperature below 5°C during the addition. A precipitate of triethylammonium chloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is complete when the starting aniline spot is no longer visible.

-

Workup:

-

Cool the mixture again to 0°C and slowly add 50 mL of deionized water to quench the reaction.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine, deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 115-117 °C at 11 mmHg to yield 2-chloro-4-fluoro-1-isothiocyanatobenzene as a colorless or pale yellow liquid.[1]

Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[8][9]

-

Infrared (IR) Spectroscopy: A strong, characteristic broad absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group is expected in the range of 2000-2200 cm⁻¹.

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz): The spectrum will show complex multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. The specific splitting patterns will be influenced by ¹H-¹H and ¹H-¹⁹F coupling.

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz): The carbon of the isothiocyanate group (-N=C=S) is expected to appear around δ 135-145 ppm. The aromatic carbons will show signals in the range of δ 115-165 ppm, with characteristic splitting patterns due to C-F coupling.

-

Mass Spectrometry (EI-MS): The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 187 and an [M+2]⁺ peak at m/z = 189 with an approximate intensity ratio of 3:1, which is characteristic for a compound containing one chlorine atom.

Expected Results and Discussion

This protocol, when followed carefully, can be expected to produce the target compound in good yield.

| Parameter | Value |

| Starting Material | 7.28 g (50.0 mmol) |

| Thiophosgene | 6.32 g (55.0 mmol) |

| Reaction Time | ~3-4 hours |

| Expected Yield | 75-85% |

| Physical Appearance | Colorless to pale yellow liquid |

| Boiling Point | 115-117 °C @ 11 mmHg |

Causality and Optimization:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical. Thiophosgene is sensitive to moisture and will hydrolyze to form carbonyl sulfide, HCl, and H₂S, reducing the yield and complicating purification.[5]

-

Stoichiometry: A slight excess of thiophosgene (1.1 equiv) ensures complete conversion of the starting amine. A larger excess of base (2.4 equiv) is used to effectively neutralize the two equivalents of HCl produced and to drive the reaction to completion.

-

Temperature Control: The initial dropwise addition at 0°C is essential to control the exothermic nature of the reaction and prevent the formation of unwanted side products, such as symmetrical thioureas.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 2-chloro-4-fluoro-1-isothiocyanatobenzene from 2-chloro-4-fluoroaniline using thiophosgene. By providing a thorough explanation of the reaction mechanism, a step-by-step experimental guide, and critical safety information, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis and characterization of this key intermediate can facilitate the development of novel pharmaceutical compounds. The paramount importance of adhering to the stringent safety protocols for handling the hazardous reagents involved cannot be overstated.

References

-

Browning, C. A., & Bame, J. R. (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(15), 4939. Available at: [Link]

-

Kim, S., & Kim, Y. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. Available at: [Link]

-

Srivastava, K., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 73-95. Available at: [Link]

-

Gonda, Z., & Ábrányi-Balogh, P. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6296. Available at: [Link]

-

Kim, S., & Kim, Y. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10040, Thiophosgene. Available at: [Link]

-

MySkinRecipes (n.d.). 2-Chloro-1-fluoro-4-isothiocyanatobenzene. Available at: [Link]

-

New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Thiophosgene. Available at: [Link]

- Google Patents (2020). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

-

ResearchGate (2025). Chlorodifluoroacetyl Isothiocyanate, ClF2CC(O)NCS: Preparation, Structural and Spectroscopic Studies. Available at: [Link]

-

Wikipedia (n.d.). Thiophosgene. Available at: [Link]

- Google Patents (2014). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

-

Chemiolis (2024). Making Thiophosgene [Video]. YouTube. Available at: [Link]

-

Organic Chemistry @ CU Boulder (2015). IR and NMR combo Packet Video Key [Video]. YouTube. Available at: [Link]

-

ResearchGate (n.d.). Reaction of cysteine with thiophosgene. Available at: [Link]

-

Royal Society of Chemistry (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Available at: [Link]

-

Goh, H. F., & Philip, K. (2015). Purification and Characterization of Bacteriocin Produced by Weissella confusa A3 of Dairy Origin. PLOS One. Available at: [Link]

-

Merlic, C. A. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA. Available at: [Link]

-

ChemRxiv (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available at: [Link]

Sources

- 1. 2-Chloro-1-fluoro-4-isothiocyanatobenzene [myskinrecipes.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. cbijournal.com [cbijournal.com]

- 5. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

Application Notes: 2-Chloro-4-fluoro-1-isothiocyanatobenzene as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

2-Chloro-4-fluoro-1-isothiocyanatobenzene is a substituted aromatic isothiocyanate that has emerged as a crucial building block in modern organic synthesis, particularly within medicinal chemistry and materials science.[1] Its utility stems from the highly reactive isothiocyanate (-N=C=S) functional group, which serves as a potent electrophile for the construction of diverse molecular scaffolds. The presence of chloro and fluoro substituents on the phenyl ring not only modulates the reactivity of the isothiocyanate moiety but also imparts specific physicochemical properties to the resulting derivatives, such as enhanced metabolic stability or altered lipophilicity, which are often desirable in drug discovery programs.[2] This document provides an in-depth guide to the properties, applications, and detailed protocols for utilizing this versatile reagent.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 137724-66-4 | [1] |

| Molecular Formula | C₇H₃ClFNS | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| Appearance | White to light yellow crystalline substance | [3] |

| Boiling Point | 115-117 °C at 11 mmHg | [1] |

Safety and Handling:

2-Chloro-4-fluoro-1-isothiocyanatobenzene and related aromatic isothiocyanates are reactive compounds that require careful handling.

-

Hazard Identification: This class of compounds is known to cause skin irritation and serious eye irritation.[4][5] It may also cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[4]

-

Precautionary Measures:

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. Seek medical advice if irritation occurs.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

Ingestion: Immediately call a poison center or doctor. Rinse mouth.[4]

-

Core Application: Synthesis of Substituted Thioureas

The most fundamental and widespread application of 2-Chloro-4-fluoro-1-isothiocyanatobenzene is in the synthesis of N,N'-disubstituted thioureas.[1] The isothiocyanate group undergoes a facile and highly efficient nucleophilic addition with primary or secondary amines.[7]

Causality Behind the Reaction: The carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it an excellent target for nucleophiles like amines. The reaction is typically high-yielding and proceeds under mild conditions, making it a cornerstone of combinatorial and medicinal chemistry.[1][7]

Protocol 1: General Synthesis of N-(2-chloro-4-fluorophenyl)-N'-alkyl/aryl Thioureas

This protocol describes a general procedure for the reaction between 2-Chloro-4-fluoro-1-isothiocyanatobenzene and a representative primary amine.

Materials:

-

2-Chloro-4-fluoro-1-isothiocyanatobenzene (1.0 eq)

-

Desired primary or secondary amine (1.0 - 1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-4-fluoro-1-isothiocyanatobenzene (1.0 eq) in a suitable solvent (e.g., DCM, 0.2-0.5 M concentration).

-

Amine Addition: To the stirring solution, add the desired amine (1.0-1.1 eq) dropwise at room temperature. The use of a slight excess of the amine can ensure the complete consumption of the isothiocyanate.

-

Reaction Monitoring: The reaction is often exothermic and proceeds rapidly. Monitor the progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot is no longer visible. Most reactions are complete within 1-4 hours at room temperature.

-

Workup & Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

If the product crystallizes, it can be purified by trituration with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting materials, followed by filtration.

-

If the product is an oil or does not crystallize cleanly, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

-

Characterization: Confirm the structure and purity of the resulting thiourea derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: Thiourea Synthesis Workflow

Caption: General workflow for the synthesis of substituted thioureas.

Advanced Application: Synthesis of 2-Aminothiazoles

Thioureas derived from 2-Chloro-4-fluoro-1-isothiocyanatobenzene are excellent precursors for constructing more complex heterocyclic systems. A prime example is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thiourea with an α-halocarbonyl compound.[8][9]

Causality Behind the Reaction: This powerful reaction proceeds in two main stages. First, the sulfur atom of the thiourea acts as a nucleophile, attacking the carbon bearing the halogen in an Sₙ2 reaction.[8] The resulting intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.[8] This method provides a reliable and modular route to highly substituted 2-aminothiazoles, which are privileged scaffolds in drug discovery.[10]

Protocol 2: Two-Step Synthesis of 2-(Arylamino)thiazole Derivatives

This protocol outlines the synthesis of a 2-aminothiazole starting from the thiourea prepared in Protocol 1.

Materials:

-

N-(2-chloro-4-fluorophenyl)-N'-substituted thiourea (from Protocol 1, 1.0 eq)

-

α-haloketone (e.g., chloroacetone, phenacyl bromide) (1.0 eq)

-

Ethanol or Acetone

-

Sodium bicarbonate (optional, as a mild base)

-

Reflux condenser

Procedure:

-

Reaction Setup: Dissolve the thiourea starting material (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add the α-haloketone (1.0 eq) to the solution.

-

Heating and Monitoring: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC. The formation of the thiazole is typically complete within 2-6 hours.

-

Workup & Isolation:

-

Allow the reaction mixture to cool to room temperature. Often, the hydrohalide salt of the product will precipitate.

-

The mixture can be neutralized with an aqueous solution of a mild base like sodium bicarbonate, which may cause the free base of the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water, followed by a cold non-polar solvent (e.g., ethanol or diethyl ether).

-

If a precipitate does not form, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

-

-

Characterization: Confirm the structure of the final 2-aminothiazole product using NMR and Mass Spectrometry.

Diagram: Pathway to 2-Aminothiazoles

Caption: Two-step synthesis of 2-aminothiazoles from the title compound.

Conclusion

2-Chloro-4-fluoro-1-isothiocyanatobenzene is a high-value, versatile reagent for organic synthesis. Its predictable and efficient reactivity with amines provides a robust entry point for creating complex thioureas. These intermediates, in turn, can be readily converted into medicinally relevant heterocyclic structures such as 2-aminothiazoles. The protocols and insights provided herein demonstrate the straightforward yet powerful applications of this building block, enabling researchers in drug development and materials science to accelerate their synthetic programs.

References

-

MySkinRecipes. 2-Chloro-1-fluoro-4-isothiocyanatobenzene. [Link]

-

PubChem. 2-Chloro-4-nitrophenyl isothiocyanate. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

ResearchGate. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

-

PubChem. 2-Fluorophenyl isothiocyanate. [Link]

-

ResearchGate. Synthesis and mesomorphic properties fluoro- and chloro - Substituted isothiocyanatotolanes. [Link]

-

Carl ROTH. Safety Data Sheet: Fluorescein isothiocyanate. [Link]

-

PubChem. 2-Chloro-4-fluorothiophenol. [Link]

-

PubMed Central. Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]

-

Exploring Chemical. Exploring 1-Chloro-4-Isothiocyanatobenzene: Properties and Applications. [Link]

-

Biblioteka Nauki. Synthesis and characterization of thiourea. [Link]

-

Sci-Hub. Synthesis of 1,2,4-Thiadiazoles and Isothiazoles. [Link]

-

ResearchGate. Synthesis and Application of 1-[18F]Fluoro-4-isothiocyanatobenzene for Radiofluorination of Peptides in Aqueous Medium. [Link]

-

YouTube. synthesis of thiazoles. [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

Sources

- 1. 2-Chloro-1-fluoro-4-isothiocyanatobenzene [myskinrecipes.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. innospk.com [innospk.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. kuey.net [kuey.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Reaction of 2-Chloro-4-fluoro-1-isothiocyanatobenzene with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the reaction of 2-chloro-4-fluoro-1-isothiocyanatobenzene with primary amines to synthesize N,N'-disubstituted thiourea derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document offers in-depth scientific insights, detailed experimental protocols, and safety guidelines to empower researchers in their synthetic endeavors.

Introduction: The Significance of 2-Chloro-4-fluoro-1-isothiocyanatobenzene in Medicinal Chemistry

2-Chloro-4-fluoro-1-isothiocyanatobenzene is a valuable electrophilic building block in organic synthesis, primarily utilized for the preparation of thiourea derivatives.[1] The isothiocyanate functional group (-N=C=S) readily reacts with nucleophilic primary amines to form a stable thiourea linkage (-NH-C(S)-NH-). This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules.

The presence of the chloro and fluoro substituents on the phenyl ring is not merely incidental. These electron-withdrawing halogens can significantly influence the physicochemical properties and biological activity of the resulting thiourea derivatives.[2] Halogen atoms are known to enhance membrane permeability and can participate in halogen bonding, a type of non-covalent interaction that can contribute to a molecule's binding affinity for its biological target.[2] Consequently, the 2-chloro-4-fluorophenyl moiety is a privileged scaffold in the design of new therapeutic agents.

Thiourea derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The versatility of the isothiocyanate-amine reaction allows for the systematic modification of the amine component, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a desired biological target.

Reaction Mechanism and Key Considerations

The reaction between 2-chloro-4-fluoro-1-isothiocyanatobenzene and a primary amine is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the N,N'-disubstituted thiourea product.

Caption: Reaction workflow for thiourea synthesis.

Key Factors Influencing the Reaction:

-

Nucleophilicity of the Amine: The rate of reaction is highly dependent on the nucleophilicity of the primary amine. Aliphatic amines are generally more nucleophilic than aromatic amines and react more readily, often at room temperature. Aromatic amines, particularly those with electron-withdrawing substituents, may require heating to facilitate the reaction.

-

Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Common solvents include acetone, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. Anhydrous conditions are generally preferred to prevent side reactions with water.

-

Temperature: As mentioned, the reaction temperature can be adjusted based on the reactivity of the amine. While many reactions proceed smoothly at room temperature, less reactive amines may necessitate refluxing the reaction mixture.

-

Stoichiometry: A 1:1 molar ratio of the isothiocyanate and the primary amine is typically employed.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of N-(2-chloro-4-fluorophenyl)-N'-substituted thiourea derivatives. Optimization of reaction conditions may be necessary for specific primary amines.

Protocol 1: General Synthesis of N-(2-chloro-4-fluorophenyl)-N'-(aryl/alkyl)thiourea

This protocol is adapted from general procedures for the synthesis of thiourea derivatives.[6]

Materials:

-

2-Chloro-4-fluoro-1-isothiocyanatobenzene

-

Primary amine (aryl or alkyl)

-

Anhydrous acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-4-fluoro-1-isothiocyanatobenzene (1.0 eq) in anhydrous acetone.

-

Addition of Amine: To the stirred solution, add the primary amine (1.0 eq).

-

Reaction:

-

For aliphatic amines , the reaction is typically exothermic and proceeds at room temperature. Stir the mixture for 1-2 hours.

-

For aromatic amines , the mixture may require heating. Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid product by vacuum filtration and wash with cold acetone.

-

If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Sci-Hub. Reaction of 2-aminothiazoles with reagents containing a C–halogen and a CO electrophilic centre / J. Chem. Soc., Perkin Trans. 1, 1992 [sci-hub.jp]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for 2-Chloro-4-fluoro-1-isothiocyanatobenzene as a Fluorescent Probe Precursor

Introduction: Unlocking New Vistas in Fluorescence Imaging

In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The strategic design of these molecular reporters is paramount to achieving high sensitivity and specificity. 2-Chloro-4-fluoro-1-isothiocyanatobenzene stands out as a versatile precursor for the synthesis of novel fluorescent probes. Its isothiocyanate group provides a reactive handle for covalent linkage to biomolecules, while the chloro and fluoro substituents on the phenyl ring offer avenues for modulating the spectral properties and reactivity of the final probe. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-Chloro-4-fluoro-1-isothiocyanatobenzene in the development of custom fluorescent probes for a range of applications, from protein labeling to cellular imaging. This chemical is a key intermediate in the synthesis of various organic compounds, particularly in medicinal chemistry and for the creation of dyes and pigments[1].

The core of this precursor's utility lies in the reactivity of the isothiocyanate (-N=C=S) group. This functional group readily reacts with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins, to form a stable thiourea linkage[1]. This covalent conjugation is a cornerstone of bioconjugation chemistry, enabling the permanent attachment of a fluorophore to a target molecule.

Mechanism of Action: The Chemistry of Probe Formation

The fundamental reaction underpinning the use of 2-Chloro-4-fluoro-1-isothiocyanatobenzene as a fluorescent probe precursor is the formation of a thiourea derivative. This reaction is a nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group.

Caption: Reaction of 2-Chloro-4-fluoro-1-isothiocyanatobenzene with a primary amine.

Protocol I: Synthesis of a Novel Fluorescent Probe

This protocol provides a general yet robust framework for the synthesis of a novel fluorescent probe by reacting 2-Chloro-4-fluoro-1-isothiocyanatobenzene with an amino-functionalized fluorophore. The specific choice of fluorophore will dictate the spectral properties of the resulting probe.

Materials:

-

2-Chloro-4-fluoro-1-isothiocyanatobenzene

-

Amino-functionalized fluorophore (e.g., aminofluorescein, amino-coumarin, or a custom-synthesized amino-dye)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Dissolution of Reactants: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino-functionalized fluorophore (1 equivalent) in anhydrous DMF or DMSO.

-

Addition of Base: Add TEA or DIPEA (1.2 equivalents) to the solution to act as a base, which will deprotonate the primary amine and facilitate the reaction.

-

Addition of the Precursor: Slowly add a solution of 2-Chloro-4-fluoro-1-isothiocyanatobenzene (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure fluorescent probe.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Spectral Properties

The spectral properties of the newly synthesized probe will be primarily determined by the chosen fluorophore. However, the addition of the 2-chloro-4-fluorophenylthiourea moiety can influence the electronic environment of the fluorophore, potentially leading to shifts in the absorption and emission maxima. A summary of potential spectral characteristics is presented in the table below.

| Property | Expected Outcome | Rationale |

| Absorption Maximum (λabs) | Dependent on the core fluorophore structure. | The fundamental electronic transitions of the fluorophore will govern the absorption spectrum. |

| Emission Maximum (λem) | Dependent on the core fluorophore structure. | The emission wavelength is a characteristic of the chosen fluorescent scaffold. |

| Stokes Shift | May be influenced by the thiourea linkage. | The energy difference between the absorption and emission maxima can be subtly altered by the new substituent. |

| Quantum Yield (ΦF) | Variable. | The efficiency of fluorescence may be enhanced or quenched depending on the interaction between the thiourea moiety and the fluorophore. |

Protocol II: Fluorescent Labeling of Proteins

This protocol details the procedure for covalently labeling a protein of interest with a custom fluorescent probe synthesized from 2-Chloro-4-fluoro-1-isothiocyanatobenzene.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

-

Custom fluorescent probe (dissolved in DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage buffer for the labeled protein

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., Tris).

-

Probe Preparation: Prepare a stock solution of the custom fluorescent probe in anhydrous DMSO at a concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the fluorescent probe. The optimal dye-to-protein ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer. The labeled protein will elute first.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its absorption maximum.

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Caption: Workflow for fluorescently labeling a protein.

Application: Cellular Imaging

Fluorescent probes synthesized from 2-Chloro-4-fluoro-1-isothiocyanatobenzene can be designed for various cellular imaging applications. For instance, by conjugating the precursor to a molecule with affinity for a specific organelle or cellular structure, targeted probes can be developed. These probes are valuable for studying cellular dynamics, protein localization, and the effects of drug candidates on cellular processes[2].

General Protocol for Live Cell Imaging:

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Probe Loading: Prepare a working solution of the fluorescent probe in a serum-free cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

-

Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Wash the cells two to three times with a warm, serum-free medium or PBS to remove any unbound probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the synthesized probe.

Conclusion and Future Perspectives

2-Chloro-4-fluoro-1-isothiocyanatobenzene serves as a valuable and versatile precursor for the development of novel fluorescent probes. Its reactivity allows for straightforward conjugation to a wide array of molecules, enabling the creation of custom probes with tailored spectral and biological properties. The protocols outlined in this document provide a solid foundation for the synthesis of such probes and their application in protein labeling and cellular imaging. The continued exploration of new fluorophores to couple with this precursor will undoubtedly lead to the development of next-generation tools for advancing our understanding of complex biological systems.

References

-

MySkinRecipes. (n.d.). 2-Chloro-1-fluoro-4-isothiocyanatobenzene. Retrieved from [Link]

- Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

-

Jiang, Z., Dong, B., Chen, B., Wang, J., Xu, L., Zhang, S., & Song, H. (2013). Multifunctional Au@mSiO2/rhodamine B isothiocyanate nanocomposites: cell imaging, photocontrolled drug release, and photothermal therapy for cancer cells. Small, 9(4), 604-612. Retrieved from [Link]

- Google Patents. (2020). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

- Google Patents. (2019). CN109929106B - A kind of fluorescent probe for detecting thiocyanate and its preparation method and application.

-

Gunal, S. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. Istanbul Commerce University Journal of Science, 22(44), 417-424. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

ResearchGate. (2022). Novel Synthesis of Fluorescein Isothiocyanate-Based Fluorescent Nanoprobes in Imaging Lung Inflammation. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Application of 1-[18F]Fluoro-4-isothiocyanatobenzene for Radiofluorination of Peptides in Aqueous Medium. Retrieved from [Link]

- Google Patents. (2024). US11964965B2 - Methods of manufacture and synthesis of fluorescent dye compounds and uses thereof.

-

MDPI. (2016). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Retrieved from [Link]

-

MDPI. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]

-

RWTH Publications. (2020). Cross Dehydrogenative Coupling of Chloro- and Fluoroalkanes with Methylarenes. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of Peptides with 2-Chloro-4-fluoro-1-isothiocyanatobenzene (CFIB)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of peptides with 2-Chloro-4-fluoro-1-isothiocyanatobenzene (CFIB). While specific literature on CFIB for peptide derivatization is emerging, the protocols and principles outlined herein are grounded in the well-established chemistry of isothiocyanates, such as phenyl isothiocyanate (PITC), in peptide chemistry. This document will explore the reaction mechanism, potential benefits of the halogenated reagent, a step-by-step protocol for derivatization and purification, and subsequent analysis by mass spectrometry. The inclusion of chloro and fluoro moieties on the phenyl ring offers unique mass signatures for advanced mass spectrometric analyses, potentially enhancing peptide identification and quantification.

Introduction: The Role of Isothiocyanates in Peptide Analysis

The derivatization of peptides is a critical step in many proteomic workflows, aimed at improving their analytical characteristics.[1][2] Isothiocyanates, most notably phenyl isothiocyanate (PITC), are cornerstone reagents for the N-terminal sequencing of peptides, a process known as Edman degradation.[3][4] This reaction specifically targets the primary amine of the N-terminal amino acid, enabling its sequential cleavage and identification.[4]

The derivatization of peptides with isothiocyanate analogues can also enhance their ionization efficiency and fragmentation behavior in mass spectrometry (MS), facilitating more confident sequence analysis.[5][6] The introduction of a fixed charge or a specific tag can simplify complex MS/MS spectra and improve the sensitivity of detection.[2][6]

2-Chloro-4-fluoro-1-isothiocyanatobenzene (CFIB) is a halogenated analogue of PITC. The presence of chlorine and fluorine atoms is expected to provide a unique isotopic signature, which can be leveraged for specialized mass spectrometry applications. Furthermore, the electron-withdrawing nature of the halogens may influence the reactivity of the isothiocyanate group. The fluorination of peptides and related molecules has been shown to alter their physicochemical properties, which can be advantageous in certain analytical contexts.[7][8]

The Chemistry of Derivatization: A Mechanistic Overview

The derivatization of a peptide with CFIB follows the well-established mechanism of the Edman degradation reaction.[4] The process occurs in two main steps: coupling and cleavage.

2.1. Coupling Reaction

Under alkaline conditions (typically pH 8-9), the unprotonated primary amine of the peptide's N-terminus acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of CFIB. This results in the formation of a phenylthiocarbamoyl (PTC) peptide derivative.

2.2. Cleavage Reaction (for Sequencing)

Following the coupling, treatment with a strong anhydrous acid, such as trifluoroacetic acid (TFA), leads to the cleavage of the N-terminal amino acid as a thiazolinone derivative. The remainder of the peptide remains intact for further degradation cycles. The thiazolinone derivative is then typically converted to a more stable phenylthiohydantoin (PTH) derivative for identification.

For applications focused on peptide identification by mass spectrometry without sequential degradation, the stable PTC-peptide is the final product of interest.

Core Experimental Protocol: Derivatization of Peptides with CFIB

This protocol is adapted from established procedures for peptide derivatization with PITC and other isothiocyanates.[1][9] Optimization may be required depending on the specific peptide and downstream application.

3.1. Materials and Reagents

-

Peptide Sample: Purified peptide of interest, lyophilized.

-

2-Chloro-4-fluoro-1-isothiocyanatobenzene (CFIB): High purity grade.

-

Coupling Buffer: 50 mM Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in a 1:1 (v/v) solution of pyridine and water, pH adjusted to ~9.0. Alternatively, a buffer of 50 mM sodium bicarbonate, pH 9.0, can be used.

-

Reaction Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF), HPLC grade.

-

Quenching Solution: 5% (v/v) acetic acid in water.

-

Purification Solvents:

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water, HPLC grade.

-

Solvent B: 0.1% (v/v) TFA in acetonitrile, HPLC grade.

-

-

Solid-Phase Extraction (SPE) Cartridges: C18, appropriate size for the sample amount.

3.2. Equipment

-

Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF)

3.3. Step-by-Step Derivatization Procedure

-

Peptide Reconstitution: Dissolve the lyophilized peptide in the coupling buffer to a final concentration of 1-2 mg/mL.

-

Reagent Preparation: Prepare a 10 mg/mL solution of CFIB in acetonitrile or DMF. This should be prepared fresh.

-

Coupling Reaction:

-

To the peptide solution, add a 5 to 10-fold molar excess of the CFIB solution.

-

Vortex the mixture gently.

-

Incubate the reaction at 40-50°C for 1-2 hours. The reaction should be performed in the dark to minimize potential side reactions.

-

-

Reaction Quenching: After the incubation, add a small volume of the quenching solution to stop the reaction.

-

Solvent Removal: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.

3.4. Purification of the Derivatized Peptide

Purification is essential to remove excess reagent and by-products.

-

SPE Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol followed by equilibration with Solvent A.

-